molecular formula C12H15BrClN3 B2861402 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 2411639-18-2

5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide

Cat. No. B2861402
M. Wt: 316.63
InChI Key: FXTNCFDVXOMSLN-UHFFFAOYSA-N
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Description

“5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide” is a chemical compound with the CAS Number: 2411639-18-2 . It has a molecular weight of 316.63 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14ClN3.BrH/c13-8-5-6-11-10 (7-8)15-12 (14)16 (11)9-3-1-2-4-9;/h5-7,9H,1-4H2, (H2,14,15);1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.63 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

Reactivity and Application in CO₂ Capture

A study on a new ionic liquid incorporating a cation with an appended amine group demonstrated its reactivity with CO₂, effectively sequestering the gas as a carbamate salt. This ionic liquid, characterized by its reversibility and efficiency comparable to commercial amine sequestering reagents, is highlighted for its potential in CO₂ capture without the need for water to function (Bates et al., 2002).

Synthesis and Antimicrobial Activity

Another research effort focused on the synthesis of imidazo[1,2-a]pyridines with potential antisecretory and cytoprotective antiulcer properties. Despite the lack of significant antisecretory activity, certain compounds demonstrated good cytoprotective properties, indicating the therapeutic potential of imidazole derivatives in ulcer treatment (Starrett et al., 1989).

Hydrolysis Studies

Research into the hydrolysis of 5-aminodibenzo[a,d]cycloheptanes, which involved synthesizing compounds through the condensation of chlorodibenzo[a,b]cycloheptane with amines, explored the relative reaction rates and provided insights into the degradation processes, which could be applicable in understanding the reactivity of structurally related compounds (Maulding et al., 1972).

properties

IUPAC Name

5-chloro-1-cyclopentylbenzimidazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3.BrH/c13-8-5-6-11-10(7-8)15-12(14)16(11)9-3-1-2-4-9;/h5-7,9H,1-4H2,(H2,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTNCFDVXOMSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=C(C=C3)Cl)N=C2N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide

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